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ε-N-Deoxyfructosyllysine Dihydrochloride -

ε-N-Deoxyfructosyllysine Dihydrochloride

Catalog Number: EVT-1494559
CAS Number:
Molecular Formula: C₁₂H₂₆Cl₂N₂O₇
Molecular Weight: 381.25
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ε-N-Deoxyfructosyllysine Dihydrochloride is a sugar-amino acid compound formed through the Maillard reaction, specifically involving the reaction of lysine and fructose. It is recognized for its potential antioxidant and anti-inflammatory properties, making it of interest in both food science and nutritional studies. The compound is also referred to as 1-Deoxy-1-(ε-N-L-lysino)-D-fructose, highlighting its structural components.

Source

This compound originates from the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during food processing and cooking. The initial discovery of similar compounds dates back to Louis Maillard in 1912, who observed the formation of brown pigments when sugars react with amino acids under heat.

Classification

ε-N-Deoxyfructosyllysine Dihydrochloride is classified as an Amadori compound, which are intermediates formed during the early stages of the Maillard reaction. These compounds are significant in food chemistry and nutrition due to their roles in flavor development and nutritional quality.

Synthesis Analysis

Methods

The synthesis of ε-N-Deoxyfructosyllysine typically involves:

  1. Condensation Reaction: The amino group of lysine reacts with the carbonyl group of fructose, forming a glycosylamine.
  2. Amadori Rearrangement: This intermediate undergoes rearrangement to form ε-N-Deoxyfructosyllysine.

Technical Details

  • Reaction Conditions: The reaction can be conducted under mild acidic conditions (e.g., 6 M hydrochloric acid) to promote hydrolysis and facilitate the formation of the desired compound.
  • Kinetics: Factors such as temperature, pH, and substrate concentration significantly influence the rate and yield of the reaction. For example, higher temperatures generally accelerate the Maillard reaction.
Molecular Structure Analysis

Structure

The molecular structure of ε-N-Deoxyfructosyllysine Dihydrochloride features:

  • A lysine backbone with an attached fructose moiety.
  • The presence of two hydrochloride ions indicating its dihydrochloride form.

Data

  • Molecular Formula: C₁₂H₁₈Cl₂N₂O₇
  • Molecular Weight: Approximately 337.19 g/mol.
  • Structural Representation: The compound can be depicted with specific functional groups including amine (from lysine) and hydroxyl (from fructose).
Chemical Reactions Analysis

Reactions

The primary reactions involving ε-N-Deoxyfructosyllysine include:

  1. Hydrolysis: Under acidic conditions, it can hydrolyze to produce various by-products including furosine.
  2. Degradation Pathways: It can undergo further reactions leading to advanced glycation end-products (AGEs), which are implicated in various health conditions.

Technical Details

  • Formation of Furosine: This reaction involves the conversion of ε-N-Deoxyfructosyllysine into Nε-(2-furoylmethyl)-L-lysine upon acid hydrolysis, which can be quantified for analytical purposes.
Mechanism of Action

Process

The mechanism by which ε-N-Deoxyfructosyllysine exerts its biological effects is primarily through its antioxidant properties. It scavenges free radicals and may modulate inflammatory pathways.

Data

Research indicates that compounds formed through the Maillard reaction, including ε-N-Deoxyfructosyllysine, can influence metabolic pathways related to oxidative stress and inflammation, potentially providing health benefits.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water due to its polar functional groups.

Chemical Properties

  • Stability: Stable under neutral pH but may degrade under extreme acidic or basic conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar compounds.
Applications

Scientific Uses

ε-N-Deoxyfructosyllysine Dihydrochloride has several applications in scientific research:

  1. Food Science: Used to study the effects of glycation on food quality and nutritional value.
  2. Nutritional Studies: Investigated for its potential health benefits related to antioxidant activity and anti-inflammatory effects.
  3. Biomedical Research: Explored as a model compound for understanding advanced glycation end-products and their implications in chronic diseases such as diabetes.
Chemical Structure and Synthesis

Structural Characterization of ε-N-Deoxyfructosyllysine Dihydrochloride

ε-N-Deoxyfructosyllysine dihydrochloride (CAS 21291-40-7) is the hydrochloride salt of the Amadori product formed between glucose and lysine. Its molecular formula is C₁₂H₂₄N₂O₇·2HCl, with a molar mass of 308.33 g/mol for the base compound and 381.25 g/mol for the dihydrochloride salt. The structure features a fructose moiety linked via a stable ketoamine bond to the ε-amino group of lysine, where the anomeric carbon of fructose forms a C–N bond with lysine’s side chain. This configuration results in a tetrahydroxyalkyl chain attached to the amino acid backbone [3] [8]. X-ray crystallography confirms a pyranose ring conformation in the fructose unit, stabilized by intramolecular hydrogen bonding. The dihydrochloride salt enhances water solubility and crystallinity, critical for handling and synthetic applications. Characteristic spectroscopic signatures include:

  • NMR: Distinct anomeric proton signals at δ 4.55–4.65 ppm (¹H) and 100–105 ppm (¹³C) [4].
  • MS/MS: Dominant fragment ions at m/z 84 (furylium) and m/z 308 [M+H]⁺ [4] [8].

Table 1: Key Physicochemical Properties

PropertyValueExperimental Conditions
Molecular FormulaC₁₂H₂₄N₂O₇·2HCl-
Melting Point>120°C (decomposition)Hygroscopic solid
SolubilityWater, methanol (slight)Heated/sonicated
Density1.386 ± 0.06 g/cm³Predicted
pKa2.50 ± 0.24Predicted

Synthetic Pathways for Amadori Product Formation

The synthesis occurs primarily through the Maillard reaction, where glucose condenses with lysine’s ε-amino group. This non-enzymatic process proceeds in three stages:

  • Schiff base formation: Reversible nucleophilic addition, forming an aldimine.
  • Amadori rearrangement: Acid-catalyzed isomerization to the stable 1-amino-1-deoxy-2-ketose derivative (ε-N-deoxyfructosyllysine) [2] [5].
  • Salt formation: Treatment with HCl yields the crystalline dihydrochloride.

Optimized conditions use anhydrous solvents (e.g., DMSO) at 75°C for 4–24 hours, achieving yields of 30–80%. Catalysts like zinc halides improve efficiency by promoting acyclic glucose formation, enhancing electrophilicity [4] [9]. Acid hydrolysis of the Amadori product generates the biomarker furosine (Nε-(2-furoylmethyl)-L-lysine), used to quantify thermal damage in foods [2] [10].

Solid-Phase Peptide Synthesis Incorporating Glycated Lysine Derivatives

Site-specific incorporation of fructosyl-lysine into peptides employs protected building blocks like Fmoc-Lys(Fru,Boc)-OH. Key steps include:

  • Building block synthesis: Unprotected fructose reacts with Fmoc-lysine hydrochloride under reductive amination, followed by Boc protection of the secondary amine [4].
  • SPPS integration: The glycated lysine derivative is coupled to growing peptide chains using standard Fmoc chemistry. Orthogonal Boc protection prevents sugar degradation during resin cleavage [4].
  • Deprotection: Mild acid treatment (e.g., TFA) removes Boc, while the fructosyl moiety remains intact due to its stability at pH > 4.

This method achieves >90% purity for model peptides (e.g., human serum albumin fragments) and avoids side products common in post-synthetic glycation [4].

Comparative Analysis of Synthetic Methods

Three primary methodologies exist for synthesizing ε-N-deoxyfructosyllysine derivatives:

  • Thermal glycation:
  • Process: Heating lysine with glucose/fructose (75–110°C).
  • Yield: 30–50% after crystallization.
  • Limitations: Low stereoselectivity, multiple byproducts (e.g., melanoidins) [2] [9].
  • Chemical synthesis (glucosone intermediate):
  • Process: Uses 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose for reductive amination.
  • Yield: 36–80% after deprotection.
  • Advantages: High epimeric purity, scalable [9].
  • Solid-phase peptide synthesis (SPPS):
  • Process: Incorporates pre-formed Fmoc-Lys(Fru,Boc)-OH.
  • Yield: >90% peptide purity.
  • Advantages: Site-specific, avoids harsh conditions [4].

Table 3: Synthetic Method Comparison

MethodYieldEpimeric PurityKey Applications
Thermal glycation30–50%LowFood chemistry studies
Glucosone intermediate36–80%HighHbA1c assay standards [9]
SPPS building block>90%HighSite-specific AGE research [4]

Enzymatic approaches (e.g., fructosyltransferases) are excluded from this analysis due to limited applicability to complex lysine derivatives [10].

Properties

Product Name

ε-N-Deoxyfructosyllysine Dihydrochloride

Molecular Formula

C₁₂H₂₆Cl₂N₂O₇

Molecular Weight

381.25

Synonyms

1-Deoxy-1-(ε-N-L-lysino)-D-fructose Dihydrochloride; Fructoselysine Dihydrochloride; Fructosyllysine Dihydrochloride; Nε-(1-Deoxy-D-fructos-1-yl)-L-lysine Dihydrochloride; ε-Fructoselysine Dihydrochloride; D-1-[(L-5-Amino-5-carboxypentyl)amino]-1-deo

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